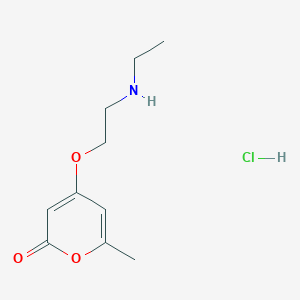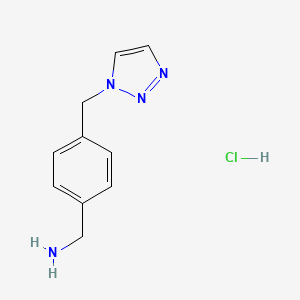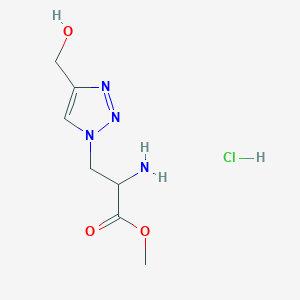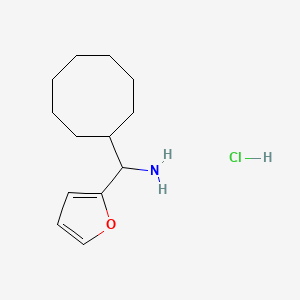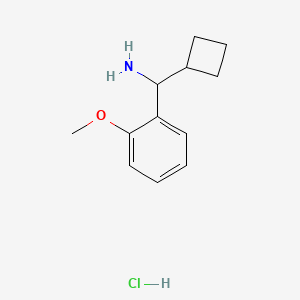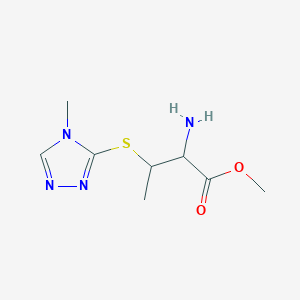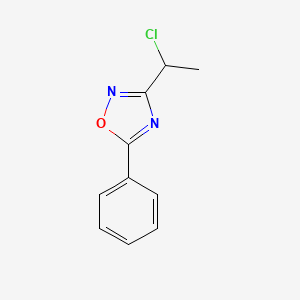
3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole (CEPO) is a synthetic compound that has been studied for its potential applications in a wide range of scientific research areas. CEPO has been found to be a useful tool in studies of biochemistry, physiology, and pharmacology, due to its unique properties and versatility.
Wissenschaftliche Forschungsanwendungen
Synthesis and Mesomorphic Behavior
Research has focused on synthesizing oxadiazole derivatives and exploring their mesomorphic behavior. For instance, a study reported the synthesis of 1,3,4-oxadiazole derivatives exhibiting cholesteric and nematic mesophases, with investigations into their phase behaviors through polarizing microscopic and calorimetric studies. These compounds displayed interesting photoluminescent properties with potential applications in optoelectronics due to their good photoluminescence quantum yields (Han et al., 2010).
Optical and Material Applications
Another area of research has been the exploration of oxadiazole derivatives for their nonlinear optical properties. A study synthesized a new series of 1,3,4-oxadiazole derivatives and investigated their optical nonlinearity using the open-aperture z-scan experiment. This research highlighted the potential of these compounds in optoelectronic applications, such as optical limiting (Chandrakantha et al., 2011).
Antimicrobial and Biological Activity
Oxadiazole compounds have also been studied for their biological activities, including antimicrobial properties. Research has synthesized oxadiazole derivatives and evaluated their antimicrobial activity, demonstrating their potential as bioactive agents. For example, a study synthesized 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, which showed antimicrobial activity, indicating the potential for further exploration as drug candidates (Ustabaş et al., 2020).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of oxadiazole derivatives form a significant part of the research, aiming to explore their diverse applications. Studies involve detailed synthetic routes, characterization, and potential applications, including as fluorescent chemosensors for ion detection (Zhou et al., 2005).
Eigenschaften
IUPAC Name |
3-(1-chloroethyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKRRZAIKEGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



